Boc-(S)-3-Amino-5-hexynoic acid

Catalog No.
S755996
CAS No.
270596-47-9
M.F
C11H17NO4
M. Wt
227.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-(S)-3-Amino-5-hexynoic acid

CAS Number

270596-47-9

Product Name

Boc-(S)-3-Amino-5-hexynoic acid

IUPAC Name

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Molecular Formula

C11H17NO4

Molecular Weight

227.26 g/mol

InChI

InChI=1S/C11H17NO4/c1-5-6-8(7-9(13)14)12-10(15)16-11(2,3)4/h1,8H,6-7H2,2-4H3,(H,12,15)(H,13,14)/t8-/m0/s1

InChI Key

QZRLAJLEZVWLOV-QMMMGPOBSA-N

SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC#C)CC(=O)O

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC#C)CC(=O)O

Peptide Synthesis

  • Building Block for Unnatural Peptides: Boc-(S)-3-Amino-5-hexynoic acid can be incorporated into peptide sequences due to its reactive amine and carboxylic acid functional groups. This allows researchers to create unnatural peptides with novel properties, such as increased stability, specific binding affinities, or incorporation of functionalities like fluorescent tags or probes []. The terminal alkyne group can further participate in click chemistry reactions for attaching other biomolecules with high efficiency and specificity [].

Chemical Biology & Bioconjugation

  • Target-Specific Probes: The alkyne group in Boc-(S)-3-Amino-5-hexynoic acid can be used to create bioorthogonal probes for labeling biomolecules within living cells. These probes can be tagged with fluorophores, affinity tags, or other functionalities using click chemistry, allowing researchers to study specific proteins, enzymes, or other cellular components [].

Material Science

  • Building Blocks for Functional Polymers: Boc-(S)-3-Amino-5-hexynoic acid can be integrated into the backbone of polymers. The amine and alkyne functionalities can be used for further modification and cross-linking, leading to the development of new materials with specific properties like biocompatibility, self-assembly, or stimuli-responsiveness [].

Boc-(S)-3-Amino-5-hexynoic acid is a synthetic compound characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group attached to the amino group of the amino acid. Its molecular formula is C11_{11}H17_{17}NO4_{O_4}, and it has a molecular weight of 227.26 g/mol. This compound is notable for its unique structure, which includes a hexynoic acid moiety, making it relevant in various chemical and biological applications .

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling.
  • Work in a well-ventilated fume hood.
  • Refer to general laboratory safety protocols for handling organic chemicals.
Typical for amino acids and their derivatives:

  • Deprotection: The Boc group can be removed under acidic conditions, yielding (S)-3-amino-5-hexynoic acid, which is crucial for further reactions involving the amino group.
  • Peptide Bond Formation: The amino group can react with carboxylic acids or activated esters to form peptide bonds, facilitating the synthesis of peptides and proteins.
  • Nucleophilic Substitution: The terminal alkyne may participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule .

Several methods can be employed to synthesize Boc-(S)-3-Amino-5-hexynoic acid:

  • Boc Protection: Starting from (S)-3-amino-5-hexynoic acid, the Boc group can be introduced using tert-butyl chloroformate in the presence of a base.
  • Alkyne Synthesis: The hexynoic acid moiety can be synthesized through a series of reactions involving alkylation and dehydrohalogenation processes.
  • Coupling Reactions: Utilizing coupling agents, Boc-(S)-3-Amino-5-hexynoic acid can be synthesized from simpler precursors by forming peptide bonds with other amino acids or derivatives .

Boc-(S)-3-Amino-5-hexynoic acid finds applications in various fields:

  • Peptide Synthesis: It serves as a building block in the synthesis of peptides and proteins.
  • Drug Development: Its unique structure may contribute to the design of novel pharmaceuticals with specific biological activities.
  • Chemical Research: Utilized as a reagent in organic synthesis and medicinal chemistry .

Interaction studies involving Boc-(S)-3-Amino-5-hexynoic acid primarily focus on its reactivity with other biomolecules:

  • Protein Interactions: Investigations into how this compound interacts with proteins could provide insights into its biological roles.
  • Enzyme Inhibition Studies: Potential as an inhibitor in enzymatic pathways relevant to disease mechanisms has been explored.

These studies help elucidate its mechanism of action and therapeutic potential .

Boc-(S)-3-Amino-5-hexynoic acid shares structural features with several related compounds. Here are some comparisons:

Compound NameStructure FeaturesUnique Aspects
(S)-3-Amino-5-octynoic acidSimilar alkyne structure but longer carbon chainExhibits different solubility properties
Boc-(S)-2-Amino-4-pentynoic acidDifferent position of amino groupMay show distinct biological activities
(R)-3-Amino-5-heptynoic acidVariation in stereochemistryPotentially different pharmacological effects

Boc-(S)-3-Amino-5-hexynoic acid's unique combination of a short alkyne chain and a specific stereochemistry distinguishes it from these similar compounds, making it particularly interesting for targeted applications in drug design and synthetic chemistry .

XLogP3

1.1

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]hex-5-ynoic acid

Dates

Modify: 2023-08-15

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